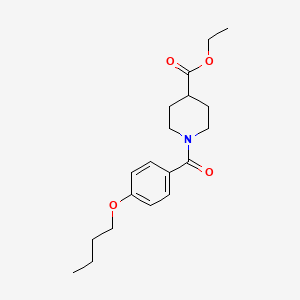![molecular formula C25H24N2O6 B4883267 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzoic acid and is commonly referred to as BFAABA. The purpose of
作用機序
The mechanism of action of BFAABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BFAABA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. BFAABA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
BFAABA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. BFAABA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BFAABA has been shown to have antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
One advantage of using BFAABA in lab experiments is its ability to target specific cells and tissues. This makes it a useful tool for studying the effects of drugs on specific cells and tissues. However, one limitation of using BFAABA is its potential toxicity. It is important to use appropriate safety precautions when handling BFAABA in lab experiments.
将来の方向性
There are several future directions for research on BFAABA. One area of research is the development of new drug delivery systems using BFAABA. Another area of research is the exploration of the potential use of BFAABA in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of BFAABA and its potential side effects.
Conclusion
In conclusion, BFAABA is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to produce high yields and purity. BFAABA has been extensively studied for its anti-inflammatory, anti-tumor, and antibacterial properties. It has also been studied for its potential use as a drug delivery system. The mechanism of action of BFAABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BFAABA has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on BFAABA, including the development of new drug delivery systems and the exploration of its potential use in the treatment of cancer and other diseases.
合成法
The synthesis of BFAABA involves the reaction of 4-butoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then reacted with 2-furylacrylic acid to form BFAABA. The synthesis of BFAABA has been optimized to produce high yields and purity.
科学的研究の応用
BFAABA has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and antibacterial properties. BFAABA has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
特性
IUPAC Name |
3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-2-3-13-32-20-11-9-17(10-12-20)23(28)27-22(16-21-8-5-14-33-21)24(29)26-19-7-4-6-18(15-19)25(30)31/h4-12,14-16H,2-3,13H2,1H3,(H,26,29)(H,27,28)(H,30,31)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKFKRCJYSVWFI-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2E)-2-{[(4-butoxyphenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

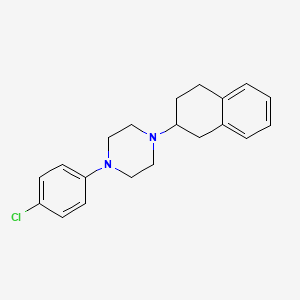
![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
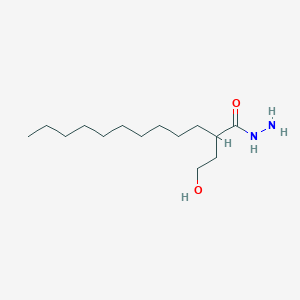
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)
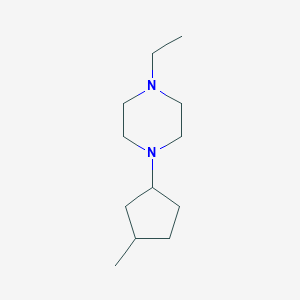
![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)
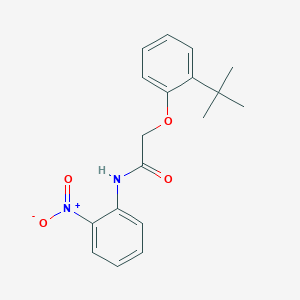
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
